

Analytical techniques for the characterization of 4-Chloro-2-hydroxybenzohydrazide

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Compound of Interest

Compound Name:	4-Chloro-2-hydroxybenzohydrazide
CAS No.:	65920-15-2
Cat. No.:	B1598316

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An In-Depth Guide to the Analytical Characterization of **4-Chloro-2-hydroxybenzohydrazide**

Authored by: A Senior Application Scientist

Introduction

4-Chloro-2-hydroxybenzohydrazide is a substituted aromatic hydrazide of significant interest in medicinal chemistry and drug development. Its structure, combining a halogenated benzene ring with a hydroxybenzohydrazide moiety, makes it a versatile precursor for the synthesis of Schiff bases and other heterocyclic compounds with potential therapeutic activities.[1] Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, thereby ensuring the reliability and reproducibility of research and development outcomes.

This comprehensive guide provides a suite of detailed analytical protocols for the thorough characterization of **4-Chloro-2-hydroxybenzohydrazide**. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern method selection and data interpretation.

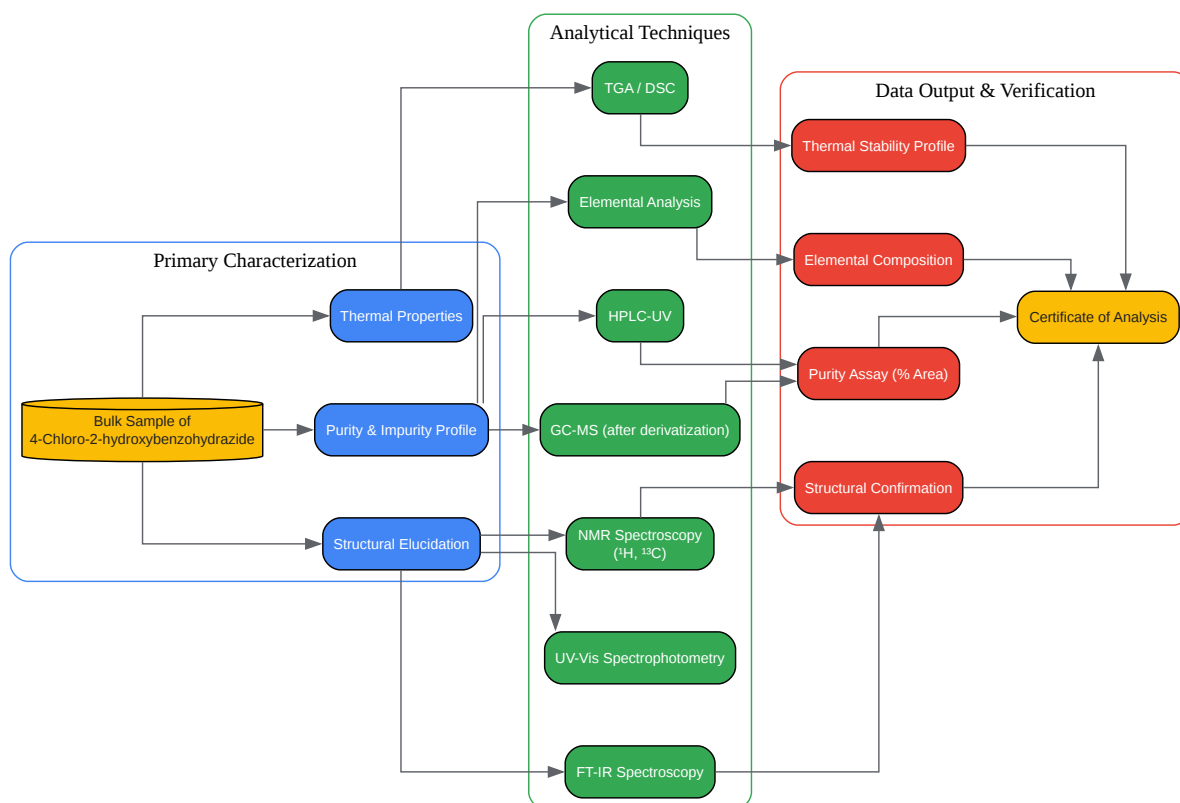
Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing detailed analytical work.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[2]
Molecular Weight	186.60 g/mol	Derived from Formula
CAS Number	33799-71-0	Internal Database
Appearance	White to off-white crystalline solid	General Observation
Solubility	Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water	[3]

Overall Analytical Workflow

A multi-technique approach is required for the unambiguous characterization of **4-Chloro-2-hydroxybenzohydrazide**. The following workflow ensures that all critical aspects of the molecule—structure, purity, and stability—are thoroughly investigated.



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Caption: Overall analytical workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive technique for determining the purity of **4-Chloro-2-hydroxybenzohydrazide** and quantifying impurities. A reversed-phase method is ideal, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

- **Column (C18):** A C18 stationary phase provides excellent retention and separation for aromatic compounds like the target analyte.[\[4\]](#)
- **Mobile Phase (Acetonitrile/Water):** This combination is a standard for reversed-phase chromatography, offering good solvation and miscibility.
- **Acid Modifier (Formic Acid):** Adding a small amount of acid (0.1% formic acid) protonates the silanol groups on the silica support, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent protonation state.[\[2\]](#)
- **UV Detection:** The aromatic nature of the molecule results in strong UV absorbance, making a UV detector a sensitive and robust choice. The optimal wavelength (λ_{max}) should be predetermined by UV-Vis spectrophotometry.[\[4\]](#)

Protocol: HPLC Purity Determination

- **Instrumentation:** An HPLC system equipped with a UV detector.[\[4\]](#)
- **Chromatographic Conditions:**

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-15 min: 20% B to 80% B 15-18 min: 80% B 18-20 min: 80% B to 20% B 20-25 min: 20% B (Re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	Determined by UV-Vis (e.g., ~245 nm and 310 nm)
Injection Volume	10 µL

- Standard and Sample Preparation:
 - Diluent: Mobile phase (Acetonitrile/Water 50:50 v/v).
 - Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of **4-Chloro-2-hydroxybenzohydrazide** reference standard and dissolve in 100 mL of diluent.
 - Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample and dissolve in 25 mL of diluent. This higher concentration is used for the detection of impurities.
 - Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.^[4]
- Data Analysis:
 - Inject the diluent (blank), followed by the standard solution, and then the sample solution.
 - Identify the principal peak in the sample chromatogram by comparing its retention time with the standard.

- Calculate the purity using the area percent method:
 - $\text{Purity (\%)} = (\text{Area of Principal Peak} / \text{Total Area of All Peaks}) \times 100$

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal, confirmatory evidence of the molecule's identity and structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint."

Protocol: FT-IR Analysis

- Instrumentation: An FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: Place a small amount of the crystalline solid directly onto the UATR crystal.
- Data Acquisition: Collect the spectrum over a range of 4000–400 cm^{-1} .[\[3\]](#)
- Expected Characteristic Peaks:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400 - 3200	O-H (Phenolic) & N-H (Hydrazide)	Stretching (often broad due to H-bonding)
3100 - 3000	Aromatic C-H	Stretching
~1645	C=O (Amide I)	Stretching[5]
~1605	C=C (Aromatic)	Stretching
~1530	N-H	Bending (Amide II)[5]
~1250	C-O (Phenolic)	Stretching
~750	C-Cl	Stretching

UV-Visible Spectrophotometry

This technique is used to determine the wavelength of maximum absorbance (λ_{max}), which is critical for setting the detection wavelength in the HPLC method to ensure maximum sensitivity.

Protocol: UV-Vis Analysis

- Instrumentation: A dual-beam UV-Vis spectrophotometer.[3]
- Solvent: HPLC-grade methanol or ethanol.
- Procedure:
 - Prepare a dilute solution of the compound (~10 $\mu\text{g/mL}$) in the chosen solvent.
 - Use the pure solvent as a reference blank.
 - Scan the solution from 200 to 400 nm to record the absorbance spectrum.[6]
- Data Interpretation: Identify the wavelength(s) at which maximum absorbance occurs (λ_{max}). For compounds like this, multiple peaks are common due to the different electronic transitions in the aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices:

- Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice as it can dissolve the compound and has exchangeable protons (from residual water) that can help identify the labile -OH and -NH protons through a D₂O exchange experiment.
- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
- ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Protocol: NMR Analysis

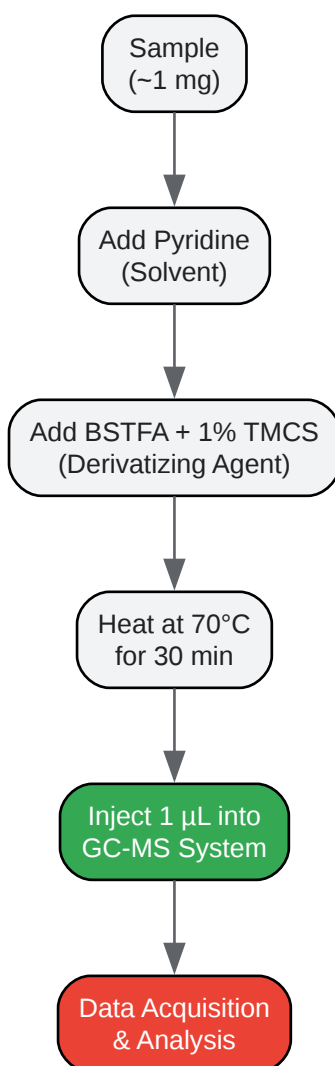
- Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
- Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
- Expected Chemical Shifts (δ, ppm): Note: These are estimated values based on similar structures. Actual values must be confirmed by analysis.

¹ H NMR (in DMSO-d ₆)	¹³ C NMR (in DMSO-d ₆)
~11.6 (s, 1H, -OH, D ₂ O exchangeable)	~165 (C=O, Amide)
~10.0 (s, 1H, -CONH-, D ₂ O exchangeable)	~158 (C-OH)
~7.0 - 8.0 (m, ~6H, Aromatic protons)	~115 - 140 (Aromatic Carbons)
~4.5 (br s, 2H, -NH ₂ , D ₂ O exchangeable)	

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of hydrazides, direct GC-MS analysis is challenging. Derivatization is often required to increase volatility and thermal stability.[7] However, GC-MS is highly valuable for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Protocol: GC-MS with Derivatization



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Caption: Workflow for sample derivatization for GC-MS analysis.

- Derivatization:

- Accurately weigh ~1 mg of the sample into a vial.
 - Add 100 μL of pyridine (as a catalyst and solvent) and 100 μL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Seal the vial and heat at 70 $^{\circ}\text{C}$ for 30 minutes. The silylating agent will react with the acidic -OH and -NH protons to form more volatile trimethylsilyl (TMS) derivatives.
- GC-MS Conditions:

Parameter	Recommended Condition
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness
Carrier Gas	Helium, constant flow 1.2 mL/min
Inlet Temperature	280 $^{\circ}\text{C}$
Oven Program	100 $^{\circ}\text{C}$ (hold 2 min), ramp to 300 $^{\circ}\text{C}$ at 15 $^{\circ}\text{C}/\text{min}$, hold 10 min
MS Transfer Line	290 $^{\circ}\text{C}$
Ion Source Temp.	230 $^{\circ}\text{C}$ [8]
Mass Range	40-550 amu[8]
Ionization Mode	Electron Ionization (EI), 70 eV[8]

- Data Interpretation: The mass spectrum of the derivatized parent compound will show a molecular ion corresponding to the TMS-derivatized molecule. The fragmentation pattern can be used to confirm the structure, and peaks from impurities can be identified by searching against a mass spectral library (e.g., NIST).

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information about the material's stability, melting point, and decomposition profile.[9]

- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect any polymorphic transitions.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals decomposition temperatures and the presence of residual solvents or water.[10]

Protocol: TGA/DSC Analysis

- Instrumentation: A simultaneous TGA/DSC instrument or separate units.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
- Conditions:
 - Temperature Range: 30 °C to 600 °C.
 - Heating Rate: 10 °C/min.
 - Atmosphere: Nitrogen, flow rate of 50 mL/min.
- Data Interpretation:
 - DSC: Look for a sharp endothermic peak corresponding to the melting point. The absence of other thermal events before melting suggests the sample is not a hydrate and is likely a single polymorphic form under these conditions.
 - TGA: A stable baseline with no mass loss until a high temperature (e.g., >200 °C) indicates a thermally stable, anhydrous compound. The temperature at which significant mass loss begins is the onset of decomposition.

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